molecular formula C13H12N6O2S B2549659 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863500-18-9

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2549659
CAS No.: 863500-18-9
M. Wt: 316.34
InChI Key: YEJQNQFZABFJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor of Ubiquitin Specific Peptidase 28 (USP28), a promising target for cancer therapy. This [1,2,3]triazolo[4,5-d]pyrimidine derivative is a key compound for researchers investigating the role of deubiquitinating enzymes (DUBs) in cancer pathogenesis and exploring novel oncology therapeutics . Research indicates that this class of compounds potently inhibits USP28, with one closely related analog (Compound 19) demonstrating an IC50 value of 1.10 ± 0.02 μmol/L and a high dissociation constant (Kd = 40 nmol/L), showing direct engagement with USP28 in cellular models . The compound exerts its effect by reversibly binding to USP28, directly affecting its protein levels, and thereby inhibiting cancer cell proliferation, inducing S-phase cell cycle arrest, and suppressing epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . It has also shown high selectivity for USP28 over other related enzymes like USP7, making it an excellent tool for precise mechanistic studies . The molecular structure features a [1,2,3]triazolo[4,5-d]pyrimidine core, a scaffold recognized for its significant research value in medicinal chemistry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJQNQFZABFJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions.

    Introduction of Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be introduced by reacting the triazolopyrimidine intermediate with chloroacetamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis and chemical behavior of this compound involve multiple steps, each targeting specific functional groups. Below is a breakdown of the critical reactions:

Formation of the Triazolo-Pyrimidine Core

The fused triazolo[4,5-d]pyrimidine ring system is typically synthesized via cycloaddition reactions (e.g., Huisgen azide-alkyne cycloaddition) followed by annulation . While direct details for this compound are not explicitly provided, analogous syntheses suggest:

  • Reagents : Azide precursors, alkynes, copper catalysts.

  • Conditions : Room temperature or mild heating, often in polar aprotic solvents.

Thioether Linkage Formation

The sulfanyl (-S-) group is typically formed via nucleophilic substitution , where a thiolate attacks a halogenated precursor:

  • Reagents : Thiols (e.g., mercaptans), bases (e.g., potassium carbonate).

  • Conditions : Reflux in acetone or similar solvents .

Acetamide Group Formation

The acetamide moiety is synthesized through amide coupling , often using activated esters or acid chlorides:

  • Reagents : Acetyl chloride, coupling agents (e.g., HOBt, EDC).

  • Conditions : Room temperature to mild heating, with bases like DMAP .

Triazole-Pyrimidine Ring Formation

The triazolo[4,5-d]pyrimidine core forms via a two-step process :

  • Cycloaddition : Azide and alkyne react to form a triazole ring.

  • Annulation : Condensation reactions close the pyrimidine ring.

Amide Bond Formation

The acetamide group forms via nucleophilic acyl substitution :

  • An amine reacts with an acyl chloride or activated ester, facilitated by coupling agents.

Stability and Reactivity

  • Hydrolytic Stability : The amide and thioether groups are relatively stable under mild conditions but may hydrolyze under acidic or basic extremes.

  • Reactivity : The triazolo-pyrimidine core is sensitive to UV light and strong oxidizers, while the methoxyphenyl group enhances solubility.

Research Findings

  • Biological Activity : Similar triazolo-pyrimidine derivatives exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications .

  • Structural Analogues : Compounds with chlorobenzyl or trifluoromethyl groups show enhanced activity, highlighting the role of substituents .

Challenges and Limitations

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, compounds with similar structures have shown IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency against specific cancer types .

Antimicrobial Properties

The triazole ring in the compound is known for its antifungal and antibacterial activities. Compounds containing triazole moieties have been explored for their efficacy against resistant strains of bacteria and fungi. Preliminary studies suggest that the sulfanyl group may play a role in enhancing the antimicrobial action of the compound .

Neurological Applications

There is emerging interest in the neuroprotective effects of triazole-containing compounds. Some studies have suggested that these compounds could be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways. The specific mechanisms remain to be fully elucidated but warrant further investigation given the rising incidence of conditions like Alzheimer's and Parkinson's diseases .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound have been noted in preliminary studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit similar effects, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Fayad et al., 2019Anticancer ScreeningIdentified novel anticancer compounds with triazole structures; some demonstrated superior cytotoxicity compared to standard treatments .
PMC Article 2021Antimicrobial ActivityExplored the efficacy of triazole derivatives against resistant pathogens; indicated potential for development into new antibiotics .
ACS Journal 2023Neurological ImpactInvestigated neuroprotective effects of similar compounds; suggested modulation of neuroinflammation pathways as a mechanism .

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in biological systems. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may interact with receptors involved in inflammatory responses, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and related triazolopyrimidine derivatives:

Compound Name / Identifier Substituents at Key Positions Molecular Weight (g/mol) Biological Targets Key Findings
Target Compound 3-(4-methoxyphenyl), 7-(sulfanyl acetamide) ~371.4 (calculated) PDEs, XDH, CYP2E1 Hypothesized improved metabolic stability due to methoxy group.
2-{[3-(4-Fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 3-(4-fluorobenzyl), 7-(sulfanyl acetamide) ~375.4 (ChemSpider: 863453-17-2) Unknown (structural analog) Fluorine substitution increases lipophilicity, potentially enhancing membrane permeability.
Zaprinast (1,4-dihydro-5-(2-propoxyphenyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one) 5-(2-propoxyphenyl), 7-oxo ~291.3 PDE5 inhibitor Clinically used for erectile dysfunction; shorter half-life than target.
7-(Benzoxazol-2-ylsulfanyl)-3-benzyl-triazolo[4,5-d]pyrimidine 3-benzyl, 7-(benzoxazolylsulfanyl) ~404.5 (estimated) XDH/NADPHox inhibitor Benzoxazole moiety enhances π-π stacking but reduces aqueous solubility.
Ticagrelor (Patent example) 3-cyclopropylamino, 5-(propylthio), 5-hydroxyethoxy ~522.6 P2Y12 receptor antagonist Antiplatelet drug; complex substituents improve oral bioavailability.

Structural and Functional Insights:

Substituent Effects on Lipophilicity and Solubility :

  • The 4-methoxyphenyl group in the target compound provides moderate lipophilicity compared to the 4-fluorobenzyl analog (higher logP due to fluorine) . However, the methoxy group may reduce phase I metabolism by cytochrome P450 enzymes, enhancing stability .
  • Sulfanyl acetamide at position 7 offers hydrogen-bonding capacity, contrasting with benzoxazolylsulfanyl (), which prioritizes hydrophobic interactions .

Biological Activity :

  • Unlike Zaprinast (PDE5-specific), the target compound’s methoxy and sulfanyl groups may broaden selectivity toward other PDE isoforms or XDH .
  • Ticagrelor ’s cyclopropane and hydroxyethoxy groups enable high receptor affinity but introduce synthetic complexity absent in the target compound .

Pharmacokinetic Considerations: The target compound’s molecular weight (~371.4) aligns with drug-like properties (Rule of Five), whereas ticagrelor (~522.6) requires formulation additives (e.g., non-hygroscopic binders) to maintain stability .

Research Findings and Implications

  • Enzyme Inhibition : Triazolopyrimidines with sulfur-containing substituents (e.g., sulfanyl, benzoxazolyl) demonstrate potent inhibition of XDH and NADPH oxidase, suggesting the target compound may share this activity .
  • Metabolic Stability : The 4-methoxyphenyl group likely reduces CYP2E1-mediated oxidation compared to fluorinated analogs, as seen in related compounds .

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for the compound is C21H19N7O3SC_{21}H_{19}N_{7}O_{3}S, with a molecular weight of approximately 421.48 g/mol. The structure consists of a triazolo-pyrimidine core linked to a sulfanyl acetamide group.

Research suggests that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies indicate that triazolo-pyrimidine derivatives can inhibit specific enzymes involved in tumor growth and proliferation. For instance, inhibition of LSD1 (lysine-specific demethylase 1) has been reported as a mechanism by which these compounds modulate cancer cell growth and migration .
  • Antimicrobial Activity : The compound has shown promise against certain bacterial strains, although specific data on its efficacy against ESKAPE pathogens remains limited. Related compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for further exploration in antimicrobial applications .

Anticancer Activity

A series of studies have evaluated the anticancer properties of triazolo-pyrimidine derivatives. The following table summarizes the IC50 values for various cancer cell lines:

CompoundCell LineIC50 (nM)
2-{[3-(4-methoxyphenyl)...MCF-745 - 97
HCT-1166 - 99
HepG-248 - 90
SorafenibMCF-7144
HCT-116176
HepG-219

These results indicate that the compound exhibits significant cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with lower efficacy observed against liver cancer (HepG-2) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups at specific positions on the phenyl ring enhances biological activity. For example:

  • Compounds with methyl substituents at the ortho and meta positions exhibited improved anti-proliferative effects compared to those with electron-withdrawing groups like bromo substitutions .

Case Studies

  • Inhibition of Cancer Cell Migration : A study demonstrated that treatment with a related triazolo-pyrimidine significantly reduced the migration ability of gastric cancer cells (MGC-803), highlighting its potential as an anti-metastatic agent .
  • Antimycobacterial Screening : In another investigation, derivatives were screened for activity against Mycobacterium tuberculosis, where certain analogs showed selective inhibition against drug-sensitive strains .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, and what are the critical intermediates?

  • Methodology : The compound is synthesized via a multi-step process involving:

  • Step 1 : Formation of the triazolo[4,5-d]pyrimidine core through cyclocondensation of 4-methoxyphenyl-substituted precursors.
  • Step 2 : Sulfur insertion at the 7-position via nucleophilic substitution using thiourea or thioacetamide derivatives.
  • Step 3 : Acetamide functionalization at the sulfanyl group using chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
    • Key Characterization : Monitor reaction progress using TLC and HPLC. Confirm intermediates via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (e.g., [M+H]+^+ peaks for intermediates) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • NMR :

  • 1H^1H-NMR: Aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.4 ppm), singlet for triazole protons (δ 8.2–8.5 ppm), and acetamide NH2_2 (δ 5.5–6.0 ppm).
  • 13C^{13}C-NMR: Carbonyl signals (δ 165–170 ppm) and methoxy carbons (δ 55–56 ppm).
    • IR : Stretch bands for C=O (1650–1700 cm1^{-1}) and S–C (650–700 cm1^{-1}).
    • MS : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 358.08) .

Q. What solvent systems and reaction conditions optimize the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Ethanol/water mixtures improve crystallization.
  • Optimization : Use a fractional factorial design (e.g., Taguchi method) to test variables: temperature (80–120°C), catalyst (e.g., Pd/C for deprotection), and stoichiometric ratios (1:1.2 for sulfur insertion). Response surface modeling identifies optimal conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict reaction pathways and transition states for synthesizing this compound?

  • Approach :

  • Quantum Chemistry : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model cyclocondensation and sulfur insertion steps.
  • Reaction Path Search : Use nudged elastic band (NEB) methods to identify energy barriers for key intermediates.
    • Outcome : Predict regioselectivity of triazole formation and validate with experimental 1H^1H-NMR data. Software tools: Gaussian, ORCA .

Q. What strategies resolve contradictions in bioactivity data (e.g., varying IC50_{50} values) across different assays?

  • Experimental Design :

  • Control Variables : Standardize assay conditions (pH, temperature, cell lines) using a Latin square design.
  • Statistical Analysis : Apply ANOVA to identify outliers and principal component analysis (PCA) to cluster data trends.
    • Case Study : If conflicting IC50_{50} values arise in kinase inhibition assays, validate via surface plasmon resonance (SPR) to measure binding kinetics independently .

Q. How can molecular dynamics (MD) simulations elucidate the binding mechanism of this compound with biological targets?

  • Protocol :

  • Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-target complexes.
    • Analysis : Calculate binding free energies (MM-PBSA) and hydrogen bond occupancy (e.g., between acetamide NH2_2 and Thr766 residue) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.